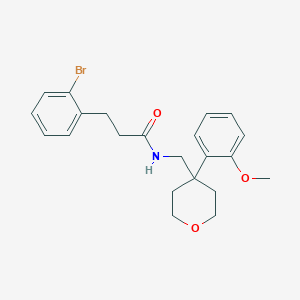

3-(2-bromophenyl)-N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)propanamide

Description

Properties

IUPAC Name |

3-(2-bromophenyl)-N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26BrNO3/c1-26-20-9-5-3-7-18(20)22(12-14-27-15-13-22)16-24-21(25)11-10-17-6-2-4-8-19(17)23/h2-9H,10-16H2,1H3,(H,24,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONRCHIJUHJPLPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2(CCOCC2)CNC(=O)CCC3=CC=CC=C3Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(2-bromophenyl)-N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)propanamide is a complex organic compound with significant potential in pharmacological research. Its unique structural features, including a bromophenyl group, a tetrahydropyran moiety, and an amide functional group, suggest various biological activities. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

- Molecular Formula : C22H26BrNO3

- Molecular Weight : 432.36 g/mol

- Purity : Typically around 95% .

Biological Activity Overview

The biological activity of this compound can be categorized into several areas based on its structural components:

- Anticancer Activity : The presence of brominated aromatic systems and tetrahydropyran moieties may enhance the compound's efficacy against various cancer cell lines. Similar compounds have demonstrated significant cytotoxic effects in vitro.

- Anti-inflammatory Effects : Compounds with similar structural motifs often exhibit anti-inflammatory properties, suggesting potential therapeutic applications in inflammatory diseases.

- Antimicrobial Properties : The amide functional group is commonly associated with antimicrobial activity, indicating that this compound may also possess such properties.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of compounds structurally related to this compound:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Osthole | Natural product; similar methoxy and phenolic groups | Neuroprotective, anticancer |

| N-[4-(bromophenyl)]propanamide | Contains bromobenzene and amide | Antimicrobial, anti-inflammatory |

| 3-Methoxy-N-(phenyl)propanamide | Features methoxy and phenolic structures | Anticancer, analgesic |

Case Studies and Research Findings

Recent studies have elucidated the biological effects of compounds similar to this compound:

- Anticancer Studies : A study on thieno[2,3-d]pyrimidine derivatives demonstrated significant cytotoxic activity against various cancer cell lines, with IC50 values indicating strong inhibitory effects . This suggests that similar derivatives may exhibit comparable potency.

- Anti-inflammatory Activity : Research has shown that compounds with brominated phenyl groups can reduce inflammatory markers in cellular models, indicating potential therapeutic benefits for inflammatory conditions .

- Antioxidant Properties : Compounds structurally related to this compound have been evaluated for their antioxidant capacity, showing protective effects against oxidative stress in cellular assays .

Scientific Research Applications

3-(2-bromophenyl)-N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)propanamide is a complex organic compound with a molecular weight of approximately 432.36 g/mol. It comprises a bromophenyl group, a tetrahydropyran moiety, and an amide functional group, allowing for various interactions within biological systems, making it a subject of interest in pharmacological studies.

Reaction Pathways

The chemical behavior of this compound can be explored through several reaction pathways. Compounds with similar structures often undergo:

- Cross-coupling Reactions Reactions like Suzuki or Heck couplings can introduce new carbon-carbon bonds.

- Amide Modifications The amide group can be hydrolyzed, reduced, or acylated to generate new derivatives.

- Bromine Displacement The bromine atom can be replaced with nucleophiles in SNAr reactions, further diversifying the compound.

Synthesis Methodologies

Synthesis of this compound can be approached through several methodologies:

- Amide Formation Coupling a carboxylic acid derivative with an appropriate amine using standard peptide coupling reagents.

- Bromination Introducing a bromine atom to a phenyl ring using electrophilic aromatic substitution.

- Tetrahydropyran Formation Synthesizing the tetrahydropyran ring through cyclization of a suitable precursor.

These steps involve careful control of reaction conditions to optimize yield and purity.

Potential Applications

The potential applications of this compound span various fields:

- Pharmacological Research Because of its structural complexity, this compound is useful in creating new medicines.

- Material Science It can be employed in the synthesis of advanced materials with tailored properties.

- Agrochemicals serving as an intermediate in the production of pesticides or herbicides.

Interaction Studies

Interaction studies involving this compound could focus on:

- Protein Binding Identifying target proteins and understanding binding affinities.

- Cellular Uptake Assessing how the compound is absorbed and distributed within cells.

- Metabolic Stability Evaluating the compound's resistance to metabolic degradation.

Such studies are crucial for determining the therapeutic viability of the compound.

Structural Comparison

Several compounds share structural similarities with

this compound, providing a basis for comparison:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Osthole | Natural product; similar methoxy and phenolic groups | Neuroprotective, anticancer |

| N-[4-(bromophenyl)]propanamide | Contains bromobenzene and amide | Antimicrobial, anti-inflammatory |

| 3-Methoxy-N-(phenyl)propanamide | Features methoxy and phenolic structures | Anticancer, analgesic |

Comparison with Similar Compounds

Table 1: Key Structural Analogs

Key Differences and Implications

Bromophenyl vs. fluorophenyl/other halogens: Bromine’s larger atomic radius may strengthen halogen bonding but increase molecular weight, affecting bioavailability.

Amide Side Chains :

- Propanamide (target) vs. acrylamide or thiophene-carboxamide : Propanamide’s flexibility might improve binding to conformational targets, while acrylamide’s rigidity could stabilize interactions .

Molecular Weight (MW) :

- The target compound (~465.3 g/mol) is heavier than thiophene analogs (~395–408 g/mol), which may influence membrane permeability or metabolic stability.

Q & A

Q. What are the recommended synthetic routes for 3-(2-bromophenyl)-N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)propanamide, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves coupling a bromophenyl propanamide intermediate with a substituted tetrahydro-2H-pyran derivative. For example, describes a similar propionamide synthesis using a benzylpiperidine intermediate and propionyl chloride under reflux in dichloromethane, achieving ~60% yield. To optimize yields:

- Use anhydrous conditions to minimize hydrolysis.

- Employ coupling agents like EDCI or DCC to activate carboxylic acids.

- Monitor reaction progress via TLC or HPLC (as in ).

Table 1 summarizes key parameters:

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Amide Coupling | Propionyl chloride, DCM, reflux | 61–63% | |

| Purification | Column chromatography (silica gel, EtOAc/hexane) | ≥95% purity |

Q. How can the structural identity and purity of this compound be validated in a research setting?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Compare experimental - and -NMR spectra with computed data (e.g., reports -NMR predictions for analogous propanamides).

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., CHBrNO).

- HPLC : Assess purity using a C18 column with UV detection at 254 nm (≥98% purity as in ) .

- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry (see for torsion angle analysis in similar compounds) .

Advanced Research Questions

Q. What computational strategies are effective for predicting the conformational stability of the tetrahydro-2H-pyran ring in this compound?

- Methodological Answer :

- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to optimize geometry and analyze ring puckering ( used SHELXS97 for crystallographic refinement).

- Use molecular dynamics (MD) simulations to study solvent effects on ring flexibility (e.g., water vs. DMSO).

- Compare computed IR/Raman spectra with experimental data to validate models .

Q. How do substituents (e.g., 2-bromophenyl, 2-methoxyphenyl) influence the compound’s electronic properties and binding affinity in target interactions?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Synthesize analogs with halide (Br → Cl) or methoxy replacements ( highlights bromo/methoxy effects on π-π stacking).

- Docking Studies : Use software like AutoDock Vina to model interactions with biological targets (e.g., enzymes with hydrophobic pockets).

- Electrostatic Potential Maps : Generate via Gaussian09 to visualize electron-rich regions (methoxy groups enhance H-bond acceptor capacity) .

Q. How should researchers address contradictions in spectroscopic data between experimental and computational results?

- Methodological Answer :

- Re-evaluate Computational Parameters : Ensure basis sets (e.g., 6-311++G**) match experimental conditions ( used OEChem for SMILES validation).

- Solvent Corrections : Apply PCM models in DFT to account for solvent shifts in NMR/UV-Vis.

- Cross-Validate Techniques : Combine NMR, X-ray, and IR data (as in and for resolving torsion angle discrepancies) .

Experimental Design & Safety

Q. What safety protocols are critical when handling this compound’s brominated and methoxy-substituted aromatic moieties?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles ( emphasizes skin/eye protection).

- Ventilation : Use fume hoods to avoid inhalation of dust ( recommends avoiding aerosol formation).

- Waste Disposal : Quench brominated byproducts with sodium thiosulfate before disposal .

Q. How can solubility challenges in aqueous buffers be mitigated for in vitro assays?

- Methodological Answer :

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrins to enhance solubility ( reports ethanol as a viable solvent).

- Sonication : Apply ultrasonic waves for 10–15 minutes to disperse aggregates.

- Critical Micelle Concentration (CMC) : Test surfactants like Tween-80 for stabilization .

Data Analysis & Reporting

Q. What statistical methods are appropriate for analyzing dose-response data in pharmacological studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to Hill or Logit models using GraphPad Prism.

- IC/EC Calculation : Apply four-parameter logistic curves with 95% confidence intervals.

- Outlier Detection : Use Grubbs’ test to exclude anomalous data points .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.